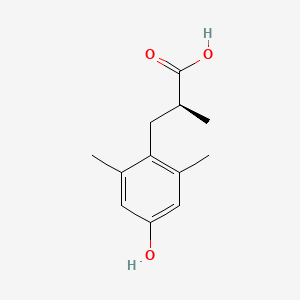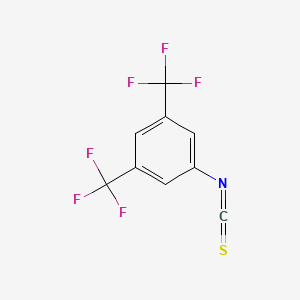
3,5-双(三氟甲基)苯基异硫氰酸酯
描述
3,5-Bis(trifluoromethyl)phenyl isothiocyanate is an organic compound with the molecular formula C9H3F6NS. It is characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further connected to an isothiocyanate group. This compound is known for its high reactivity and is widely used in various chemical derivatization processes.
科学研究应用
3,5-Bis(trifluoromethyl)phenyl isothiocyanate has a wide range of applications in scientific research:
Chemical Derivatization: It is used for the chemical derivatization of amino-functionalized model surfaces, including amino thiolate on gold, amino siloxane on silicon, and polyethylene foils and films
Synthesis of Thioureas: It is employed in the synthesis of ethylene-linked sulfonimidoyl-containing thioureas.
Surface Chemistry: It is used in the chemical derivatization of self-assembled monolayers of ω-amino-4,4′-terphenyl substituted alkanethiols.
准备方法
Synthetic Routes and Reaction Conditions
3,5-Bis(trifluoromethyl)phenyl isothiocyanate can be synthesized through the reaction of 3,5-dinitrophenyl isothiocyanate with trifluoromethyl methanol in the presence of an organic base such as triethylamine . The reaction typically involves the following steps:
- Dissolve 3,5-dinitrophenyl isothiocyanate and trifluoromethyl methanol in an appropriate solvent.
- Add triethylamine to the reaction mixture to act as a catalyst.
- Stir the reaction mixture at room temperature until the reaction is complete.
- Purify the product using standard techniques such as column chromatography.
Industrial Production Methods
In industrial settings, the production of 3,5-Bis(trifluoromethyl)phenyl isothiocyanate may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3,5-Bis(trifluoromethyl)phenyl isothiocyanate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates, respectively.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in reactions with 3,5-Bis(trifluoromethyl)phenyl isothiocyanate.
Solvents: Common solvents include dichloromethane, acetonitrile, and tetrahydrofuran.
Catalysts: Organic bases such as triethylamine are often used to catalyze the reactions.
Major Products Formed
Thioureas: Formed by the reaction with amines.
Thiocarbamates: Formed by the reaction with alcohols.
作用机制
The mechanism of action of 3,5-Bis(trifluoromethyl)phenyl isothiocyanate involves its high reactivity towards nucleophiles. The isothiocyanate group readily reacts with nucleophiles to form thioureas and thiocarbamates. This reactivity is attributed to the electron-withdrawing effect of the trifluoromethyl groups, which increases the electrophilicity of the isothiocyanate carbon.
相似化合物的比较
Similar Compounds
3,5-Bis(trifluoromethyl)phenyl isocyanate: Similar in structure but contains an isocyanate group instead of an isothiocyanate group.
4-(Trifluoromethyl)phenyl isothiocyanate: Contains a single trifluoromethyl group attached to the phenyl ring.
Phenyl isothiocyanate: Lacks the trifluoromethyl groups and is less reactive compared to 3,5-Bis(trifluoromethyl)phenyl isothiocyanate.
Uniqueness
3,5-Bis(trifluoromethyl)phenyl isothiocyanate is unique due to the presence of two trifluoromethyl groups, which significantly enhance its reactivity and electrophilicity. This makes it a valuable reagent in various chemical derivatization and synthesis processes.
属性
IUPAC Name |
1-isothiocyanato-3,5-bis(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F6NS/c10-8(11,12)5-1-6(9(13,14)15)3-7(2-5)16-4-17/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOSSGVJGGNASE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)N=C=S)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F6NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369892 | |
| Record name | 3,5-Bis(trifluoromethyl)phenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23165-29-9 | |
| Record name | 3,5-Bis(trifluoromethyl)phenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Bis(trifluoromethyl)phenyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-{[(4-Methoxyphenyl)sulfonyl]amino}butanoic acid](/img/structure/B1300955.png)
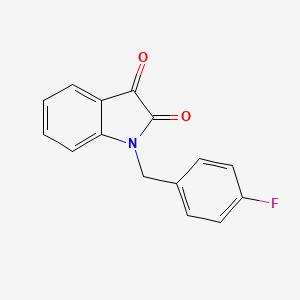
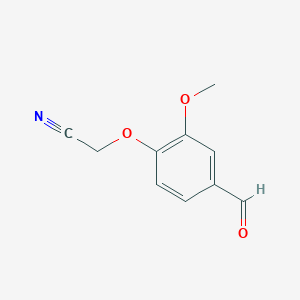
![1-Isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1300959.png)
![(6-Ethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B1300963.png)
![Ethanol, 2-[(4-methoxyphenyl)thio]-](/img/structure/B1300978.png)
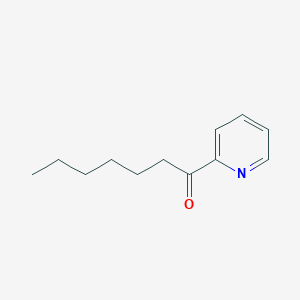
![methyl 4-(dimethylaminomethylidene)-1-[2-(1H-indol-3-yl)ethyl]-2-methyl-5-oxopyrrole-3-carboxylate](/img/structure/B1300986.png)
![3-(Dimethylamino)-1-[3-(3-fluorophenyl)-2,1-benzoxazol-5-yl]prop-2-en-1-one](/img/structure/B1300992.png)
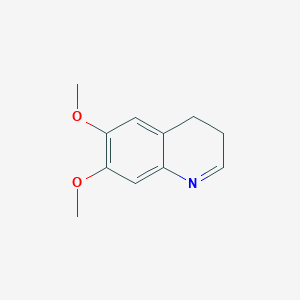


![3-Hydroxybenzo[B]naphtho[2,3-D]furan-6,11-dione](/img/structure/B1301001.png)
